3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Description
3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Pharmacophoric Features and Inhibitory Action
The compound's pharmacophoric features contributing to its inhibitory properties on the ABCB1 efflux pump were explored through X-ray diffraction, revealing significant cytotoxic and antiproliferative properties in cancer cells, particularly in multidrug resistance cases. The studies highlighted the compound's potent inhibitory action on the ABCB1 pump and its synergism with doxorubicin, suggesting a strong potential in cancer treatment modalities (Żesławska et al., 2019).
Hypoglycemic Activity
Research into imidazopyridine thiazolidine-2,4-diones, a structurally related class, has shown significant hypoglycemic activity. This includes efforts to design and synthesize analogues of rosiglitazone, a novel hypoglycemic compound, demonstrating the potential for similar compounds to contribute to diabetes management (Oguchi et al., 2000).
Antidepressant and Anxiolytic Activity
Studies on 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives have shown that these compounds possess a high affinity for 5-HT1A and 5-HT2A receptors. Specifically, derivatives have exhibited potential antidepressant and anxiolytic activities, with one compound demonstrating an antidepressant-like effect more pronounced than imipramine without affecting locomotor activity (Czopek et al., 2010).
Gyrase Resistance and Antimicrobial Selection
Research has also focused on the synthesis of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones to study their effect on lowering antimicrobial minimum inhibitory concentration (MIC) in gyrase resistance mutants. This approach suggests a new method for guiding early-stage antimicrobial selection, highlighting the relevance of such compounds in developing treatments against both wild-type and mutant bacterial cells (German et al., 2008).
Electron Delocalization and Stability
The influence of electron delocalization upon the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was explored. These studies contribute to the understanding of the chemical properties and reactivity of such compounds, laying the groundwork for their application in various fields, including catalysis and organometallic chemistry (Hobbs et al., 2010).
properties
IUPAC Name |
3-cyclopropyl-1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-26-15-3-2-4-16(11-15)27(24,25)19-9-7-13(8-10-19)20-12-17(22)21(18(20)23)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYWXABPTWHXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.